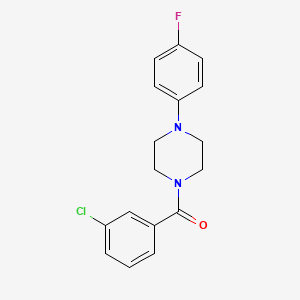
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as 3C-4F-PP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been studied for its therapeutic effects in various diseases, including cancer, depression, and anxiety.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and histone deacetylase, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its potential therapeutic effects. It has been shown to have anti-tumor, anti-depressant, and anxiolytic effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine. One of the directions is to explore its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, the development of more potent and selective derivatives of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine may lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 3-chlorobenzoyl chloride and 4-fluoroaniline with piperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have anti-depressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRHWRWWJVCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

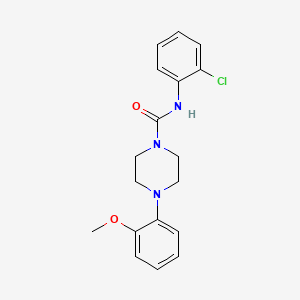
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5630117.png)
![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)
![1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5630143.png)
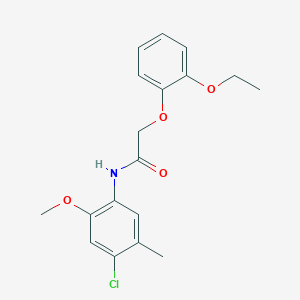
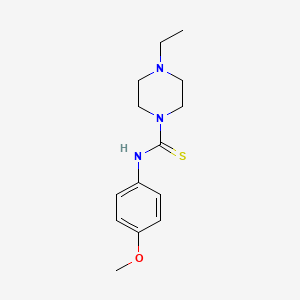
![N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5630160.png)


![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)
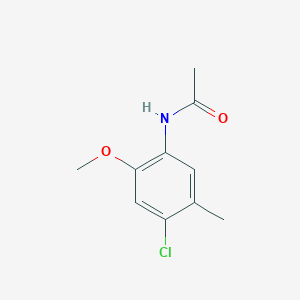
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)